![molecular formula C16H27NO4 B1528092 8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 1391732-45-8](/img/structure/B1528092.png)
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
Overview
Description
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate is a chemical compound with the CAS Number: 1391732-45-8 . It has a molecular weight of 297.39 and its molecular formula is C16H27NO4 . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid . Its molecular weight is 297.39 , and its molecular formula is C16H27NO4 . The InChI code provides a unique representation of the molecule’s structure .Scientific Research Applications
Synthesis and Chemical Properties
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate is involved in various chemical synthesis processes. For example, it reacts with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products with potential biological activity (Moskalenko & Boev, 2012). Additionally, it plays a role in the assignment of absolute configurations in certain chemical compounds through NMR spectroscopy (Jakubowska et al., 2013).
Crystallographic and Conformational Analysis
The compound is significant in crystallographic analysis and the study of molecular structures. For instance, studies have been conducted on its derivatives to understand supramolecular arrangements and crystal structures (Graus et al., 2010). It is also used in the conformational study of cyclic α-amino acids and related structures (Żesławska et al., 2017).
Application in Antiviral Research
Research has shown that derivatives of 8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate demonstrate anti-coronavirus activity. For instance, certain compounds containing this scaffold inhibited human coronavirus 229E replication, highlighting its potential in antiviral drug development (Apaydın et al., 2019).
Applications in Biological Studies
The compound has been utilized in the synthesis of biologically active compounds. For example, gabapentin-based derivatives have been developed using this compound, showcasing its role in the study of biologically active compounds (Amirani Poor et al., 2018).
Safety And Hazards
properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]decane-3,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWDIYQTBHBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)OC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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